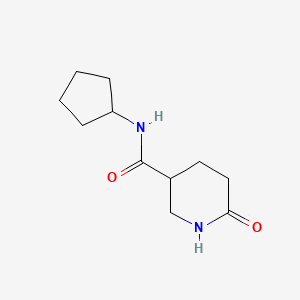

N-Cyclopentyl-6-oxopiperidine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

Research has delved into the synthesis and structural analysis of cyclopiperidine derivatives, which are closely related to N-Cyclopentyl-6-oxopiperidine-3-carboxamide. For instance, Vilsmaier et al. (1995) conducted a study on the functionalized chloroenamines in aminocyclopropane synthesis, focusing on 3,5-Cyclopiperidine-4-carboxamides. This research highlights the synthetic routes and conformational studies of cyclopiperidine compounds, providing insights into their potential as building blocks in organic synthesis and pharmaceutical development (Vilsmaier et al., 1995).

Medicinal Chemistry and Drug Discovery

In the realm of medicinal chemistry, compounds structurally similar to N-Cyclopentyl-6-oxopiperidine-3-carboxamide have been explored for their potential therapeutic applications. González-Vera et al. (2005) synthesized spirocyclic 2,6-dioxopiperazines from amino acid-derived alpha-quaternary alpha-amino nitriles. This methodology underscores the versatility of cyclopiperidine derivatives in generating novel pharmacophores with potential applications in drug discovery (González-Vera et al., 2005).

Anticancer Activity and DNA Binding

Further, cyclopiperidine derivatives have been investigated for their anticancer activities and interactions with biological macromolecules. Jayarajan et al. (2019) conducted experimental and computational studies on synthesized cyclopiperidine carboxamides, examining their non-linear optical (NLO) properties and molecular docking analyses. This research underscores the potential of such compounds in developing anticancer agents by targeting specific biological pathways and interactions with DNA (Jayarajan et al., 2019).

Conformational Studies and Receptor Binding

Conformationally rigid analogues of cyclopiperidine carboxamides, like those studied by Vilsmaier et al. (1996), demonstrate the importance of structural analysis in understanding the interactions between such compounds and biological receptors. This research can inform the design of more effective and selective therapeutic agents by elucidating the structural requirements for receptor binding and activity (Vilsmaier et al., 1996).

Mecanismo De Acción

Mode of Action

A derivative of n-acetylserotonin, which may share some structural similarities with the compound, has been shown to play a neuroprotective role in a hypoxic-ischemic encephalopathy (hie) model . The specific interactions with its targets and the resulting changes are yet to be fully understood.

Biochemical Pathways

The n-acetylserotonin derivative mentioned earlier was found to inhibit the activation of the nlrp3 inflammasome and activate the pi3k/akt/nrf2 pathway . These pathways are involved in inflammatory responses and cellular survival, respectively.

Result of Action

The n-acetylserotonin derivative was found to reduce cerebral infarction volume, cerebral edema, and neuronal apoptosis in an hie model . These results suggest potential neuroprotective effects.

Propiedades

IUPAC Name |

N-cyclopentyl-6-oxopiperidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O2/c14-10-6-5-8(7-12-10)11(15)13-9-3-1-2-4-9/h8-9H,1-7H2,(H,12,14)(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHIILIJCFHZDBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)C2CCC(=O)NC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(tert-butylsulfamoyl)ethyl]-4-methoxybenzamide](/img/structure/B2992169.png)

![4-chlorophenyl 4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl sulfone](/img/structure/B2992174.png)

![(E)-1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-3-(pyridin-3-yl)prop-2-en-1-one](/img/structure/B2992178.png)

![2-((7-methyl-4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2992180.png)

![2-[(4-methylphenyl)sulfonyl-(2-thiophen-2-ylethyl)amino]acetic Acid](/img/structure/B2992187.png)

![(Z)-methyl 2-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate](/img/structure/B2992188.png)

![Ethyl 2-(6-butyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate](/img/structure/B2992190.png)